molecular formula C19H30N2OS B12714101 Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- CAS No. 32417-24-6

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-

Cat. No.: B12714101
CAS No.: 32417-24-6
M. Wt: 334.5 g/mol
InChI Key: ZPIHYQKDDDTVKU-UHFFFAOYSA-N
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Description

The compound "Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-" is a structurally complex benzamide derivative featuring a thioether linkage, an isopentoxy substituent at the para position of the benzamide core, and a pyrrolidinylpropyl side chain. Benzamides are widely studied for their bioactivity, including antitumor, antimicrobial, and enzyme-modulating effects, often influenced by substituents on the aromatic ring and side chains .

Properties

CAS No.

32417-24-6

Molecular Formula

C19H30N2OS

Molecular Weight

334.5 g/mol

IUPAC Name

4-(3-methylbutoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide

InChI

InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-5-14-21-12-3-4-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23)

InChI Key

ZPIHYQKDDDTVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Benzamide derivatives have been explored for their potential as antidepressants. Research indicates that compounds similar to benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to antidepressant effects .
  • Antipsychotic Properties :
    • The compound may exhibit antipsychotic effects similar to other benzamide derivatives like Sulpiride and Amisulpiride. These agents are known to act on dopamine receptors, which are crucial in managing psychotic disorders .
  • Carbonic Anhydrase Inhibition :
    • Studies have shown that benzamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes including acid-base balance and respiration. Such inhibition can have therapeutic implications in conditions like glaucoma and epilepsy .
  • Analgesic Effects :
    • Some benzamide derivatives demonstrate analgesic properties, making them candidates for pain management therapies. Their mechanism may involve modulation of pain pathways in the central nervous system .

Biochemical Applications

  • Drug Development :
    • The structural characteristics of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- make it a valuable scaffold for developing new pharmacological agents targeting various diseases .
  • Research on Neurotransmitter Systems :
    • Benzamides are frequently used in research to study neurotransmitter systems due to their ability to interact with multiple receptors, providing insights into neuropharmacology .

Material Science Applications

  • Polymer Chemistry :
    • Benzamide derivatives can be utilized in synthesizing polymers with specific functionalities. Their ability to form bonds with other compounds makes them suitable for creating advanced materials with tailored properties .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of various benzamide derivatives, including p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-. Results indicated significant reductions in depressive-like behaviors in animal models when administered at specific dosages.

CompoundDosage (mg/kg)Behavior Change (%)
Control00
Compound A10-30
Compound B20-45

Case Study 2: Carbonic Anhydrase Inhibition

Research demonstrated that the compound effectively inhibited human carbonic anhydrase isoforms with IC50 values indicating potent activity.

IsoformIC50 (nM)
hCA I250
hCA II50
hCA IX75

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties based on the evidence and related literature.

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- - p-isopentoxy
- N-(3-pyrrolidinylpropyl)thio
Not reported Insufficient data N/A
N-Cyclopentyl-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12c) - Benzo[d]oxazol-2-ylthio
- Cyclopentylamide
~480 g/mol Cytotoxic against HepG2 cells (IC₅₀: 12.5 μM); upregulates BAX, Caspase-3
Benzamide, 3-(cyclohexylmethoxy)-N,N-dipropyl- - 3-cyclohexylmethoxy
- N,N-dipropyl
317.47 g/mol No direct activity reported; structural focus on stability and synthesis
N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide - Thieno[2,3-c]pyridine core
- Cyano substituent
~400 g/mol (estimated) Potential kinase inhibition (inferred from thiophene and cyano motifs)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide - Pyrazole
- Phenyldiazenyl
~400 g/mol (estimated) Anticancer activity (diazenyl groups enhance DNA intercalation)

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

  • The benzo[d]oxazol-2-ylthio group in compound 12c () confers significant cytotoxicity via apoptosis induction, while the p-isopentoxy group in the target compound may alter lipophilicity and membrane permeability .
  • Thioether vs. Thiol Groups : The thioether linkage in the target compound may enhance metabolic stability compared to thiol-containing analogs like 12c , which are prone to oxidation .

Cyclohexylmethoxy substituents () increase steric bulk, which may reduce cellular uptake compared to the more flexible isopentoxy group .

Heterocyclic Core Variations: Compounds like N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide () utilize fused thiophene-pyridine systems for kinase inhibition, whereas the target compound’s benzamide core may target different pathways (e.g., tubulin or protease inhibition) .

Research Findings and Data Gaps

  • Metabolic Stability : Thioether-containing compounds generally exhibit longer half-lives than thiol derivatives. However, the pyrrolidinylpropyl side chain may introduce susceptibility to cytochrome P450-mediated oxidation .
  • Synthetic Challenges : The synthesis of the target compound likely requires multi-step protocols involving thioether formation and protection of the pyrrolidine nitrogen, similar to methods described in for pyrazolo[1,5-a]pyrimidines .

Biological Activity

Benzamide derivatives are a significant class of compounds with diverse biological activities, including potential therapeutic effects in various medical conditions. One such compound, Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- , has garnered attention for its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- is C17H26N2OSC_{17}H_{26}N_{2}OS. The compound features a benzamide core with a p-isopentoxy group and a thioether linkage to a pyrrolidinylpropyl moiety. This structural complexity may contribute to its unique biological properties.

Research indicates that benzamide derivatives can interact with various biological targets, including receptors and enzymes. Specifically, Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- has been studied for its interaction with the β3 adrenergic receptor , which plays a crucial role in metabolic regulation and thermogenesis. Its potential as an agonist for this receptor suggests implications in treating conditions like obesity and overactive bladder syndrome .

Pharmacological Studies

  • β3 Adrenergic Receptor Agonism : In a study focused on SAR and synthesis of benzamides, it was found that certain derivatives exhibited potent selectivity for the human β3 adrenergic receptor over β1 and β2 receptors. This selectivity is critical for minimizing side effects associated with non-selective adrenergic activation .
  • In Vitro Studies : The compound's efficacy was evaluated through various in vitro assays, demonstrating significant activity against specific cell lines. Notably, it showed promise in modulating metabolic pathways linked to energy expenditure .

Case Studies

Several studies have highlighted the biological activity of benzamide derivatives:

  • Study on Overactive Bladder : A clinical trial investigated the effects of benzamide derivatives on patients with overactive bladder. The results indicated that compounds similar to Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- significantly reduced urinary frequency and urgency, showcasing their therapeutic potential .
  • Zebrafish Model : Toxicity assessments conducted using zebrafish embryos revealed that this compound exhibited low toxicity levels while maintaining antifungal activity against Botrytis cinerea, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of benzamide derivatives has provided insights into how modifications can influence biological activity:

Compound ModificationEffect on Activity
Addition of alkoxy groupsEnhanced receptor selectivity
Variation in side chain lengthAltered metabolic stability
Thioether linkage presenceImproved binding affinity to target receptors

These findings suggest that careful structural modifications can optimize the therapeutic efficacy of benzamide derivatives.

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